molecular formula C19H22ClN3O B7481126 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7481126
M. Wt: 343.8 g/mol
InChI Key: WFUDCKRXGABLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide typically involves the reaction of 4-chlorobenzylamine with benzyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1,4-diazepane-1-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The diazepane ring is known to interact with the central nervous system, potentially affecting neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-N-(4-chlorophenyl)-1-piperidinecarbothioamide
  • 4-chlorophenyl benzyl ether
  • Benzyl 4-chlorophenyl sulfone

Uniqueness

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide is unique due to its specific structural features, including the diazepane ring and the combination of benzyl and chlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-benzyl-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-17-7-9-18(10-8-17)21-19(24)23-12-4-11-22(13-14-23)15-16-5-2-1-3-6-16/h1-3,5-10H,4,11-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUDCKRXGABLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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